(R)-Cinacalcet-D3

CAS No.: 1228567-12-1

Cat. No.: VC3049609

Molecular Formula: C22H22F3N

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228567-12-1 |

|---|---|

| Molecular Formula | C22H22F3N |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |

| Standard InChI | InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3 |

| Standard InChI Key | VDHAWDNDOKGFTD-JOTALGBPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F |

| SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

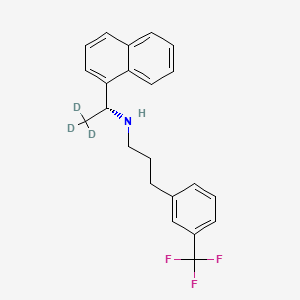

(R)-Cinacalcet-D3 has the molecular formula C22H22F3N, with a molecular weight of 360.4 g/mol . The compound's full chemical name is N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine . As the name implies, it features three deuterium atoms in place of hydrogen atoms in the methyl group attached to the stereogenic carbon atom, which has the R configuration.

The hydrochloride salt form, (R)-Cinacalcet-D3 hydrochloride, has the molecular formula C22H20ClF3ND3 with a molecular weight of 396.89 g/mol . This salt form is commonly used in pharmaceutical preparations for improved stability and solubility.

Physical and Chemical Properties

The compound maintains the core structure of cinacalcet, consisting of a naphthalene ring system connected to a chiral carbon bearing a deuterated methyl group and an amino group that is further substituted with a 3-(trifluoromethyl)phenylpropyl moiety . The three deuterium atoms replace the hydrogen atoms in the methyl group, creating a stable isotope-labeled compound that is structurally and chemically similar to non-deuterated cinacalcet but with a mass difference of 3 atomic mass units.

Table 1: Key Properties of (R)-Cinacalcet-D3

Analytical Applications and Research Uses

Reference Standards in Pharmaceutical Analysis

The compound is listed among various cinacalcet-related reference standards, including impurities, metabolites, and stable isotope products, highlighting its importance in comprehensive analytical method development .

Internal Standards for Bioanalytical Methods

One of the primary applications of (R)-Cinacalcet-D3 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying cinacalcet in biological matrices . The deuterium labeling creates a mass shift that allows the compound to be distinguished from non-labeled cinacalcet while maintaining nearly identical chromatographic properties, making it an ideal internal standard.

This application is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving cinacalcet, where accurate quantification is essential.

Pharmacological Properties

While (R)-Cinacalcet-D3 itself is primarily used as an analytical tool rather than a therapeutic agent, it shares the pharmacological properties of cinacalcet due to their structural similarity. Understanding the mechanism of action and pharmacodynamics of cinacalcet provides insight into the potential behavior of its deuterated analog.

Mechanism of Action

Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), increasing the receptor's sensitivity to extracellular calcium . By activating the CaSR on parathyroid cells, cinacalcet reduces parathyroid hormone (PTH) secretion in a dose- and calcium-dependent manner .

Studies have demonstrated that cinacalcet increases cytoplasmic calcium concentration in human embryonic kidney cells expressing the human parathyroid CaSR, with an EC50 of 51 nM in the presence of 0.5 mM extracellular calcium . It also decreases PTH secretion from cultured bovine parathyroid cells with an IC50 of 28 nM under similar conditions .

Pharmacodynamic Profile

The pharmacodynamic profile of cinacalcet shows significant suppression of serum PTH and blood-ionized calcium levels with a concurrent increase in serum calcitonin levels in a dose-dependent manner . Interestingly, the S-enantiomer of cinacalcet (S-AMG 073) was at least 75-fold less active in these assay systems, demonstrating the importance of the R stereochemistry that is also preserved in (R)-Cinacalcet-D3 .

Clinical studies have shown that cinacalcet, when used in combination with low-dose vitamin D (Cinacalcet-D), is effective in treating secondary hyperparathyroidism in dialysis patients. A greater proportion of patients receiving this combination therapy achieved a ≥30% reduction in PTH levels compared to those receiving flexible-dose vitamin D alone (68% versus 36%, P < 0.001) .

Comparison with Non-Deuterated Cinacalcet

The primary difference between (R)-Cinacalcet-D3 and non-deuterated cinacalcet lies in the substitution of three hydrogen atoms with deuterium atoms in the methyl group. This modification results in a molecular weight difference of 3 atomic mass units but minimal changes in the compound's chemical behavior.

Physicochemical Differences

Deuterium substitution may slightly alter some physicochemical properties of the compound, such as:

-

A minor increase in molecular weight (360.4 g/mol for (R)-Cinacalcet-D3 compared to 357.4 g/mol for cinacalcet)

-

Potential differences in bond strength, as carbon-deuterium bonds are generally stronger than carbon-hydrogen bonds

-

Slight differences in vibrational frequencies, which can be detected by infrared spectroscopy

Current Research and Future Directions

Research involving (R)-Cinacalcet-D3 continues to evolve, primarily focusing on its applications as an analytical standard and in studies of cinacalcet's pharmacokinetics and metabolism. Future directions may include:

Advanced Analytical Applications

Development of more sensitive and specific bioanalytical methods using (R)-Cinacalcet-D3 as an internal standard for therapeutic drug monitoring of cinacalcet in special populations, such as patients with severe renal impairment or hepatic dysfunction .

Metabolite Identification Studies

Utilization of (R)-Cinacalcet-D3 in metabolite identification studies to better understand the metabolic fate of cinacalcet and to distinguish between metabolites that retain or lose the deuterated methyl group .

Comparative Pharmacokinetic Studies

Potential comparative pharmacokinetic studies between deuterated and non-deuterated cinacalcet to investigate any kinetic isotope effects that might inform drug design strategies for future calcimimetic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume